An In-depth Technical Guide to 4,4-Difluorochroman-6-amine (CAS Number 1187968-09-7)
An In-depth Technical Guide to 4,4-Difluorochroman-6-amine (CAS Number 1187968-09-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-Difluorochroman-6-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of gem-difluoro groups into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This document details the physicochemical properties of 4,4-Difluorochroman-6-amine, a proposed synthetic route, and discusses its potential applications as a key building block in the design and discovery of novel therapeutic agents. While specific biological activity for this compound is not extensively documented in publicly available literature, this guide will extrapolate its potential utility based on the established roles of analogous fluorinated chroman structures in drug development.
Introduction: The Strategic Importance of Fluorinated Chromans in Medicinal Chemistry
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into organic molecules can profoundly influence their properties. The gem-difluoro motif (CF2), in particular, is often employed as a bioisostere for carbonyl groups or to block metabolic oxidation at a specific position, thereby enhancing the pharmacokinetic profile of a drug candidate.[1] 4,4-Difluorochroman-6-amine combines the desirable features of the chroman ring system with the advantageous properties conferred by gem-difluorination at the 4-position, presenting a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4,4-Difluorochroman-6-amine is essential for its application in synthesis and for the characterization of its derivatives.
General Properties
| Property | Value | Source |
| CAS Number | 1187968-09-7 | Internal Data |
| Molecular Formula | C₉H₉F₂NO | [2][3][4] |
| Molecular Weight | 185.17 g/mol | [2][3][4] |
| Appearance | Expected to be a solid at room temperature | Inferred |
Predicted Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (6-8 ppm), -CH₂- protons adjacent to oxygen and the difluorinated carbon (3.5-4.5 ppm), -NH₂ protons (broad singlet, variable shift). |
| ¹³C NMR | Aromatic carbons (110-150 ppm), carbon bearing the gem-difluoro group (triplet, ~120-130 ppm), -CH₂- carbons (60-70 ppm). |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |
| IR (Infrared) | N-H stretching (3300-3500 cm⁻¹), C-F stretching (1000-1200 cm⁻¹), aromatic C-H and C=C stretching. |
| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z = 185. |
Proposed Synthesis of 4,4-Difluorochroman-6-amine
A specific, peer-reviewed synthesis of 4,4-Difluorochroman-6-amine is not readily found in the literature. However, based on established synthetic methodologies for fluorinated compounds and the reduction of aromatic nitro groups, a plausible and robust two-step synthetic pathway is proposed. This pathway begins with the gem-difluorination of a suitable chromanone precursor, followed by the reduction of a nitro group to the desired amine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4,4-Difluorochroman-6-amine.
Detailed Experimental Protocol (Proposed)
Rationale: This step introduces the key gem-difluoro moiety. The use of a deoxyfluorinating agent such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® is a standard method for converting a ketone to a gem-difluoride. The reaction proceeds via a covalent sulfur intermediate.
Protocol:
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To a stirred solution of 6-nitrochroman-4-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add DAST (1.5 eq) dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4,4-difluoro-6-nitrochroman.
Rationale: The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method, while reduction with tin(II) chloride in acidic media is a robust alternative.
Protocol (Catalytic Hydrogenation):
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Dissolve 4,4-difluoro-6-nitrochroman (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
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Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield 4,4-Difluorochroman-6-amine. Further purification may be achieved by recrystallization or column chromatography if necessary.
Protocol (Tin(II) Chloride Reduction):
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Suspend 4,4-difluoro-6-nitrochroman (1.0 eq) in ethanol.
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Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.
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Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.
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After cooling to room temperature, pour the mixture onto ice and basify with a concentrated aqueous solution of sodium hydroxide (NaOH) until a pH > 10 is achieved.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4,4-Difluorochroman-6-amine.
Potential Applications in Drug Discovery and Medicinal Chemistry
While direct biological data for 4,4-Difluorochroman-6-amine is scarce in the public domain, its structure suggests significant potential as a building block in medicinal chemistry. The primary amine functionality serves as a versatile handle for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).
Scaffold for Novel Biologically Active Molecules
The 4,4-difluorochroman moiety can be incorporated into larger molecules to probe its effect on biological activity. The gem-difluoro group at the 4-position can enhance metabolic stability by preventing oxidation at this benzylic position. Furthermore, the electronic properties of the fluorine atoms can influence the acidity of the N-H protons and the overall polarity of the molecule, potentially impacting receptor binding and cell permeability.[7][8]
Analogues of Known Pharmacological Agents
Derivatives of 4,4-Difluorochroman-6-amine could be designed as analogues of existing drugs that feature a chroman or a related heterocyclic core. For instance, various chroman derivatives have been investigated for their potential as anticancer agents, neuroprotective agents, and cardiovascular drugs. The introduction of the gem-difluoro group could lead to second-generation compounds with improved pharmacokinetic or pharmacodynamic profiles.
Potential as a Fragment in Fragment-Based Drug Discovery
With a molecular weight of 185.17 g/mol , 4,4-Difluorochroman-6-amine is well-suited for use in fragment-based drug discovery (FBDD) campaigns. FBDD involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Hits from these screens can then be elaborated into more potent lead compounds. The unique combination of a rigid chroman scaffold, a polar amine group, and a lipophilic gem-difluoro moiety makes this compound an attractive fragment for screening against a variety of protein targets.
Conclusion
4,4-Difluorochroman-6-amine is a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a proposed two-step sequence involving gem-difluorination and nitro group reduction. The strategic placement of the gem-difluoro group is anticipated to confer beneficial properties to its derivatives, such as enhanced metabolic stability and modulated lipophilicity. The versatile amine functionality allows for the straightforward generation of compound libraries for SAR studies. Further investigation into the biological activities of derivatives of 4,4-Difluorochroman-6-amine is warranted and holds the potential to yield novel therapeutic agents.
References
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-
Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
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Grygorenko, O. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]
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Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]
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